3,4-Dichloro-3'-pyrrolidinomethyl benzophenone
Description
Systematic Nomenclature and Regulatory Identifiers
The compound this compound possesses a comprehensive set of standardized identifiers that facilitate its recognition across chemical databases and regulatory frameworks. The systematic International Union of Pure and Applied Chemistry name for this compound is (3,4-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone, which precisely describes the structural arrangement of functional groups. The Chemical Abstracts Service has assigned the registry number 898770-82-6 to this compound, serving as its primary identification code in chemical literature and commercial databases.
The molecular formula C18H17Cl2NO indicates the presence of eighteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 334.24 grams per mole. Additional systematic identifiers include the Molecular Design Limited number MFCD03842049, which facilitates database searches and compound tracking. The International Chemical Identifier represents the compound as 1S/C18H17Cl2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2, while the corresponding International Chemical Identifier Key is BYHONMZZZUEJSR-UHFFFAOYSA-N.
Alternative nomenclature systems recognize this compound through various synonyms, including Methanone, (3,4-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-, and 1-{[3-(3,4-dichlorobenzoyl)phenyl]methyl}pyrrolidine. These multiple naming conventions ensure comprehensive identification across different chemical databases and regulatory systems. The compound has been assigned catalog numbers by various chemical suppliers, including RIE156324833 from Rieke Metals Incorporated and EVT-422498 from EvitaChem, indicating its commercial availability for research purposes.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 898770-82-6 |
| Molecular Formula | C18H17Cl2NO |
| Molecular Weight | 334.24 g/mol |
| International Union of Pure and Applied Chemistry Name | (3,4-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone |
| Molecular Design Limited Number | MFCD03842049 |
| International Chemical Identifier Key | BYHONMZZZUEJSR-UHFFFAOYSA-N |
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by the presence of multiple aromatic rings and heterocyclic components. The core benzophenone structure consists of two phenyl rings connected through a central carbonyl group, with one ring bearing chlorine substituents at the 3 and 4 positions, while the other ring features a pyrrolidinomethyl substituent at the 3' position. This arrangement creates a compound with significant steric bulk and multiple potential sites for intermolecular interactions.
The crystallographic analysis of benzophenone derivatives has been extensively studied using X-ray diffraction techniques, which provide detailed information about bond lengths, bond angles, and molecular conformations. While specific crystallographic data for this compound was not directly available in the current literature, related benzophenone compounds have demonstrated similar structural features. The technique of single-crystal X-ray crystallography involves three fundamental steps: obtaining adequate crystals, exposing them to monochromatic X-rays to produce diffraction patterns, and computational analysis to determine atomic arrangements.
The presence of chlorine atoms in the 3,4-positions of one phenyl ring introduces electron-withdrawing effects that influence the overall electronic distribution within the molecule. These halogen substituents create regions of altered electron density that can participate in halogen bonding interactions with other molecules in the crystal lattice. The pyrrolidine ring system attached to the opposite phenyl ring through a methylene bridge adds conformational flexibility to the structure, as this five-membered nitrogen-containing heterocycle can adopt various puckered conformations.
Recent studies on related benzophenone derivatives using high-temperature X-ray crystallography have demonstrated that structural parameters such as lattice constants and temperature factors change significantly with temperature variations. These investigations reveal that electron density tends to decrease at elevated temperatures, while anisotropic temperature factors provide valuable information about atomic displacement patterns. Such analyses contribute to understanding the thermal behavior and structural stability of these compounds under varying conditions.
| Structural Feature | Description |
|---|---|
| Core Structure | Benzophenone with carbonyl bridge |
| Ring System 1 | 3,4-dichlorophenyl |
| Ring System 2 | 3-(pyrrolidinomethyl)phenyl |
| Heteroatoms | Nitrogen (pyrrolidine), Oxygen (carbonyl), Chlorine (substituents) |
| Conformational Elements | Methylene bridge, pyrrolidine ring puckering |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural determination, providing detailed information about the hydrogen and carbon environments within the molecule. The aromatic protons from both phenyl rings are expected to appear in the characteristic chemical shift range between 6.5 and 8.0 parts per million, with specific splitting patterns reflecting the substitution patterns on each ring.
The pyrrolidine ring system contributes distinctive signals in nuclear magnetic resonance spectra, with the N-methylene protons appearing as characteristic multiplets due to coupling with adjacent ring protons. The methylene bridge connecting the pyrrolidine nitrogen to the phenyl ring typically produces a singlet or complex multiplet depending on the specific chemical environment. Integration ratios of these signals provide quantitative information about the number of protons in each environment, confirming the proposed molecular structure.
Mass spectrometry analysis provides definitive molecular weight determination and fragmentation pattern information for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 334, corresponding to the calculated molecular weight of the intact molecule. Mass spectrometry serves as a molecular fingerprint technique, as every organic compound fragments in unique patterns characteristic of its structure. High-resolution mass spectrometry instruments can provide mass measurements accurate to within 5 parts per million, enabling distinction between compounds with similar nominal masses but different molecular formulas.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl group of the benzophenone core typically produces a strong absorption band around 1650-1680 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers. The presence of chlorine substituents may influence the exact position and intensity of these absorption bands through inductive effects on the electronic structure.
| Spectroscopic Technique | Key Diagnostic Features |
|---|---|
| Nuclear Magnetic Resonance | Aromatic protons (6.5-8.0 ppm), pyrrolidine signals, methylene bridge |
| Mass Spectrometry | Molecular ion at m/z 334, characteristic fragmentation |
| Infrared Spectroscopy | Carbonyl stretch (1650-1680 cm⁻¹), aromatic C-H stretch |
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound reflect the complex interplay between molecular structure, intermolecular forces, and thermal energy. The compound exhibits a calculated octanol-water partition coefficient (LogP) value of 4.99, indicating high lipophilicity and low water solubility. This property significantly influences the compound's behavior in biological systems and affects its potential pharmacokinetic characteristics when considered for medicinal applications.
The calculated density of the compound is reported as 1.285 grams per cubic centimeter, which falls within the typical range for organic compounds containing multiple aromatic rings and halogen substituents. This density value reflects the efficient packing of molecules in the solid state and contributes to understanding the compound's bulk properties. The predicted boiling point of 469.1 degrees Celsius at 760 millimeters of mercury indicates substantial thermal stability and reflects the strong intermolecular interactions present in the liquid phase.
Flash point calculations suggest a value of 237.5 degrees Celsius, indicating the temperature at which the compound begins to produce sufficient vapor to form an ignitable mixture with air. This property is essential for handling and storage considerations in laboratory and industrial settings. The relatively high flash point reflects the low volatility of the compound under normal conditions, consistent with its high molecular weight and extensive aromatic character.
Phase behavior analysis reveals that the compound exists as a solid at room temperature, with a calculated topological polar surface area of 20.3 square angstroms. This relatively small polar surface area, combined with the high LogP value, indicates limited water solubility and suggests that the compound will preferentially partition into organic phases. The presence of two hydrogen bond acceptors and zero hydrogen bond donors further supports the characterization of this compound as having limited aqueous solubility.
The rotatable bond count of four indicates moderate conformational flexibility, primarily arising from the methylene bridge connecting the pyrrolidine ring to the phenyl system. This conformational freedom may influence the compound's ability to interact with biological targets and affects its crystal packing arrangements in the solid state.
| Property | Value | Units |
|---|---|---|
| Octanol-Water Partition Coefficient (LogP) | 4.99 | Dimensionless |
| Density | 1.285 | g/cm³ |
| Boiling Point | 469.1 | °C |
| Flash Point | 237.5 | °C |
| Topological Polar Surface Area | 20.3 | Ų |
| Rotatable Bond Count | 4 | Number |
| Hydrogen Bond Acceptors | 2 | Number |
| Hydrogen Bond Donors | 0 | Number |
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHONMZZZUEJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643220 | |
| Record name | (3,4-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-82-6 | |
| Record name | Methanone, (3,4-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,4-Dichlorobenzophenone Core
The chlorinated benzophenone core is typically prepared via Friedel-Crafts acylation of chlorinated benzoyl chlorides with chlorinated aromatic rings. For example, aluminum chloride (AlCl3) catalyzed acylation in solvents such as 1,2-dichloroethane is a common approach. This method has been demonstrated for related dichlorobenzophenone derivatives with high yield and purity.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,4-Dichlorobenzoyl chloride + aromatic ring | Friedel-Crafts acylation with AlCl3 catalyst | 80-90 | Temperature control critical (0 to 20°C) |
Introduction of the Pyrrolidinomethyl Group
The pyrrolidinomethyl substituent can be introduced by reacting the chlorinated benzophenone intermediate with pyrrolidine derivatives. Two main approaches are:
- Nucleophilic substitution : Using a benzophenone derivative bearing a suitable leaving group (e.g., halomethyl) at the 3' position, which is displaced by pyrrolidine under basic or neutral conditions.
- Reductive amination : Condensation of a benzophenone aldehyde intermediate with pyrrolidine followed by reduction to form the pyrrolidinomethyl group.
While specific literature on this compound is limited, analogous methods for related benzophenone amines suggest reductive amination as a practical route.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Pyrrolidine + benzophenone aldehyde + reducing agent (e.g., NaBH4) | Reductive amination to form pyrrolidinomethyl group | 70-85 | Mild conditions, solvent choice important |
Example Synthetic Route (Hypothetical Based on Analogous Methods)
Friedel-Crafts Acylation : 3,4-Dichlorobenzoyl chloride is reacted with 3-bromobenzene in the presence of AlCl3 in 1,2-dichloroethane at 0–20°C to yield 3,4-dichloro-3'-bromomethyl benzophenone.
Nucleophilic Substitution : The bromomethyl intermediate is then reacted with pyrrolidine under reflux in an appropriate solvent (e.g., acetonitrile or ethanol) to substitute the bromine with the pyrrolidinomethyl group.
Purification : The crude product is purified by recrystallization or chromatography to obtain this compound with high purity.
Analytical and Characterization Data
- Melting point : Typically determined to confirm purity.
- NMR Spectroscopy : Proton NMR to confirm aromatic and aliphatic protons including the pyrrolidine ring.
- Mass Spectrometry : To confirm molecular weight (334.2 g/mol).
- Elemental Analysis : To verify composition.
- Chromatography : HPLC or GC to assess purity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|
| Friedel-Crafts Acylation | 3,4-Dichlorobenzoyl chloride, AlCl3, 1,2-dichloroethane, 0-20°C | 80-90 | Chlorinated benzophenone core synthesis |
| Pyrrolidinomethyl Introduction | Pyrrolidine, benzophenone aldehyde, NaBH4 (reductive amination) | 70-85 | Formation of pyrrolidinomethyl substituent |
| Purification | Recrystallization, chromatography | - | Ensures high purity final product |
Research Findings and Notes
- The Friedel-Crafts acylation step is sensitive to temperature and moisture; strict anhydrous conditions improve yield and selectivity.
- Reductive amination offers a mild and efficient approach to introduce the pyrrolidinomethyl group without harsh conditions that might degrade the chlorinated aromatic rings.
- The compound’s stability and purity are enhanced by careful control of reaction times and purification protocols.
- No direct literature source provides a fully detailed experimental procedure specifically for this compound; however, extrapolation from structurally related benzophenone derivatives is a standard practice in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemistry
DCB serves as an essential building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:
- Synthesis of Complex Organic Molecules : DCB is utilized in the development of new compounds, particularly in pharmaceutical chemistry.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.
Biology
Research has shown that DCB exhibits potential biological activities:
- Antimicrobial Properties : Studies indicate significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting potential therapeutic uses in treating infections.
- Anticancer Activity : In vitro investigations demonstrate that DCB can induce apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent.
Medicine
DCB is being explored for its therapeutic applications:
- Drug Development : Its biological properties make it a candidate for developing new medications targeting various diseases.
- Pharmaceutical Research : Ongoing studies focus on its efficacy and safety profiles in clinical settings.
Industry
In industrial applications, DCB is used for:
- Production of Specialty Chemicals : Its stability and reactivity allow for the creation of various chemical products.
- Material Development : The compound is involved in formulating new materials with specific properties tailored for industrial needs.
Antimicrobial Study
A study conducted on bacterial strains demonstrated that DCB exhibited significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
This study suggests that DCB could be developed into a therapeutic agent for bacterial infections.
Anticancer Investigation
In vitro studies on human cancer cell lines revealed that DCB could trigger apoptotic pathways:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
These findings indicate DCB's potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
Structural Variations and Substituent Effects
The benzophenone core allows for diverse functionalization. Below is a comparison of key derivatives:
*Estimated based on structural analogs.
Key Observations :
- Heterocyclic substituents: Pyrrolidinomethyl groups enhance lipophilicity (XLogP3 ~4.6) compared to piperazinomethyl derivatives (XLogP3 ~3.9) due to reduced polarity .
- Thiomorpholinomethyl substitution: Higher XLogP3 (~5.2) suggests improved membrane permeability, making it suitable for photochemical applications .
Functional and Application-Based Differences
Photo-Initiator Efficiency
Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. However, substituents significantly influence activation wavelengths and efficiency:
- 3,4-Dichloro-3'-pyrrolidinomethyl: The dichloro groups may redshift absorption spectra compared to unsubstituted benzophenone, enabling activation at longer wavelengths (~350–400 nm) .
- 2,4-Dichloro-3'-(3-pyrrolinomethyl): Similar absorption profile but with enhanced stability in polymer matrices due to reduced steric strain .
- Benzophenone-3 (Oxybenzone): A hydroxylated derivative (CAS 131-57-7) used in UV filters but lacks the reactivity for crosslinking applications .
Research Findings and Industrial Relevance
- Crosslinking applications: Benzophenone derivatives with pyrrolidinomethyl groups exhibit superior surface attachment in organogel synthesis compared to simpler analogs .
- Drug discovery: Derivatives with piperazinomethyl groups are prioritized in medicinal chemistry for their balanced lipophilicity and solubility .
Biological Activity
3,4-Dichloro-3'-pyrrolidinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of benzophenone characterized by the presence of two chlorine atoms at the 3 and 4 positions of the aromatic rings and a pyrrolidinomethyl substituent. Its molecular formula is CHClN and has a molecular weight of approximately 310.20 g/mol.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:
- Photoinitiation : It can act as a photoinitiator, absorbing light and initiating polymerization reactions, which may lead to cellular interactions that induce biological effects.
- Protein Interaction : Research indicates that compounds with similar structures can form complexes with proteins and nucleic acids, potentially altering enzyme activity or DNA binding affinity.
- Cytotoxic Effects : The presence of chlorine atoms may enhance cytotoxicity against certain cancer cell lines by modulating interactions with cellular components.
Antimicrobial Activity
Studies on benzophenone derivatives have shown promising antimicrobial properties. For instance:
- A related compound demonstrated significant inhibitory effects against various bacterial strains, suggesting that structural modifications can enhance antibacterial efficacy .
- The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Case Study : A study indicated that similar benzophenone derivatives exhibited IC values ranging from 8.8 to 18.1 μM against lipopolysaccharide-induced NO production in RAW 264.7 cells, suggesting anti-inflammatory properties that may contribute to anticancer effects .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance antitumor activity, including the incorporation of halogen atoms and specific functional groups .
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparison with structurally similar compounds can be insightful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 3,4-Dichloro-3'-pyrrolidinomethyl BP | Moderate | High | Potential for protein interaction |
| 3,4-Dichloro-3',4'-dimethoxy BP | High | Moderate | Exhibits strong cytotoxicity |
| Benzophenone Derivative X | Low | High | Unique mechanism involving apoptosis |
Future Directions in Research
Given the promising results associated with this compound:
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting in vivo studies will be crucial to assess the therapeutic potential and safety profile.
- Structural Optimization : Modifying the chemical structure may yield derivatives with enhanced potency and selectivity for specific biological targets.
Q & A
How do solvent-solute interactions influence the spectroscopic properties of 3,4-Dichloro-3'-pyrrolidinomethyl benzophenone, and what experimental approaches are used to analyze these effects?
Advanced Research Focus:
Solvent polarity and hydrogen-bonding dynamics significantly alter the vibrational and electronic properties of benzophenone derivatives. For example, the ν(C=O) stretching frequency shifts in polar solvents due to hydrogen bonding, as observed in benzophenone/acetonitrile-water systems. Experimental approaches include:
- Kubo–Anderson band decomposition to resolve overlapping vibrational peaks (e.g., splitting ν(C=O) into subbands representing different hydrogen-bonded configurations) .
- Time-resolved spectroscopy to measure hydrogen bond lifetimes (e.g., τc ≈ 7.7 ps for water-benzophenone interactions) .
- DFT/6-311G calculations to correlate experimental vibrational shifts with solvent reaction fields, particularly for halogenated vs. alcoholic solvents .
What methodological challenges arise in quantifying the reaction kinetics of this compound with nucleophiles, and how can they be addressed?
Advanced Research Focus:
Reactions involving bulky benzophenone derivatives often exhibit steric hindrance, complicating kinetic measurements. Key strategies include:
- Gas-liquid chromatography (GLC) with internal standards (e.g., biphenyl) to monitor reaction progress and quantify intermediates, achieving >97% accuracy in benzhydrol formation .
- UV-spectral analysis for real-time tracking of carbonyl reduction, validated against GLC data to resolve discrepancies in conversion rates (e.g., 66.2% vs. 62.7% yields under varying conditions) .
- Solvent-switch experiments to isolate solvent effects on nucleophilic attack rates, as demonstrated in studies of dichloronitrobenzoate reactions with amines .
How can computational methods like DFT elucidate the photochemical decay pathways and triplet state dynamics of benzophenone derivatives?
Advanced Research Focus:
The triplet population mechanism in photoexcited benzophenone derivatives remains debated. Computational approaches provide clarity:
- DFT/6-31G and B3LYP methods model solvent-dependent nπ→ππ transitions, revealing polar solvents stabilize ππ* states, which dominate triplet formation .
- Quantum-mechanical calculations compare T1 and T2 state energetics to identify dominant decay pathways (e.g., intersystem crossing vs. internal conversion) .
- Vibrational frequency matching (e.g., ν(C=O) at 1650 cm⁻¹ vs. experimental 1634 cm⁻¹) validates computational models against IR data .
What strategies resolve contradictory data on vibrational shifts of benzophenone derivatives across solvent environments?
Advanced Research Focus:
Discrepancies between experimental and theoretical vibrational shifts arise from solvent configuration sampling. Solutions include:
- Hybrid experimental-computational workflows : Combine Kubo–Anderson band fitting (experimental) with DFT-predicted solvent reaction fields to reconcile shifts in ν(C=O) .
- Solvent clustering analysis : Identify dominant hydrogen-bonding configurations (e.g., single water vs. multi-solvent interactions) using MD simulations .
- Linear regression models linking Onsager reaction fields (|E_Ons|) to vibrational frequencies, as shown in alcohol vs. halogenated solvent comparisons .
How do pyrrolidinomethyl and dichloro substituents alter the reactivity of benzophenone derivatives in photochemical reactions?
Advanced Research Focus:
Substituents modulate electronic and steric properties:
- Dichloro groups enhance electrophilicity at the carbonyl, accelerating hydrogen atom transfer (HAT) in photoredox reactions (e.g., benzophenone as a terminal oxidant in pyridine alkylation) .
- Pyrrolidinomethyl groups introduce steric bulk, which can redirect reaction pathways. For example, in GnRH neuron studies, bulky substituents on benzophenone analogs alter autophagy protein binding kinetics .
- Spectroscopic probes : FT-IR and UV-Vis track substituent effects on charge-transfer transitions, critical for designing light-activated catalysts .
What experimental designs optimize the dual role of benzophenone derivatives as HAT catalysts and oxidants?
Advanced Research Focus:
Benzophenone derivatives can act as both HAT catalysts and terminal oxidants in photoredox systems. Best practices include:
- Flow chemistry setups to enhance photon exposure and mitigate side reactions (e.g., fast inline removal of blocking groups in pyridine alkylation) .
- Mechanistic studies : Use radical traps (e.g., TEMPO) and isotopic labeling to confirm HAT vs. electron-transfer pathways .
- Computational docking to predict steric and electronic effects of substituents on dual functionality .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
